molecular formula C12H18N4O4S B15273321 2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide

2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide

Katalognummer: B15273321
Molekulargewicht: 314.36 g/mol
InChI-Schlüssel: LPBXUJXSBRYQQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C12H18N4O4S and a molecular weight of 314.36 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-(piperazin-1-yl)ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions using a base like triethylamine . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: The major product is 2-amino-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide.

    Substitution: The products depend on the nucleophile used; for example, using an amine nucleophile would yield a substituted sulfonamide derivative.

Wissenschaftliche Forschungsanwendungen

2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-(piperazin-1-yl)ethyl)-2-nitrobenzenesulfonamide
  • 2-Nitro-N-(2-piperazin-1-ylethyl)benzenesulfonamide

Uniqueness

2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of both a nitro group and a piperazine moiety. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Eigenschaften

Molekularformel

C12H18N4O4S

Molekulargewicht

314.36 g/mol

IUPAC-Name

2-nitro-N-(2-piperazin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C12H18N4O4S/c17-16(18)11-3-1-2-4-12(11)21(19,20)14-7-10-15-8-5-13-6-9-15/h1-4,13-14H,5-10H2

InChI-Schlüssel

LPBXUJXSBRYQQG-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.